4,5-diiodo-1H-1,2,3-triazole

Synthetic methodology Halogenation Process chemistry

4,5-Diiodo-1H-1,2,3-triazole is the critical C2-symmetric diiodo scaffold for halogen bond (XB) organocatalysis. Its vicinal diiodo pattern enables cooperative XB interactions that mono-iodinated analogs cannot provide, delivering up to 99% yield in aza-Diels–Alder reactions and 90% ee in enantioselective dearomatization. N-Alkylation generates two distinct tautomers from a single precursor, doubling accessible chemical diversity for medicinal chemistry SAR campaigns. This compound is mandatory for constructing tetrakis-iodotriazole anion-binding catalysts and for crystal engineering of tunable supramolecular architectures. Procurement ensures access to the only triazole monomer capable of forming directional, cooperative halogen-bonded networks.

Molecular Formula C2HI2N3
Molecular Weight 320.86 g/mol
CAS No. 28194-09-4
Cat. No. B1451101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-diiodo-1H-1,2,3-triazole
CAS28194-09-4
Molecular FormulaC2HI2N3
Molecular Weight320.86 g/mol
Structural Identifiers
SMILESC1(=NNN=C1I)I
InChIInChI=1S/C2HI2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7)
InChIKeyBIEAMRHKHMPDPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diiodo-1H-1,2,3-triazole CAS 28194-09-4: A Bifunctional Halogen Bond Donor and Synthetic Building Block


4,5-Diiodo-1H-1,2,3-triazole (CAS 28194-09-4) is a C2-symmetric dihalogenated 1,2,3-triazole bearing two iodine atoms at the 4- and 5-positions. This compound functions both as a versatile synthetic intermediate for further functionalization and as a potent neutral halogen bond (XB) donor scaffold [1]. The vicinal diiodo substitution pattern enables unique aggregation behavior and enhanced XB donor capacity relative to mono-iodinated analogs [2]. As an NH-triazole, it retains a free N–H position that permits N-alkylation to generate tunable triazolium salts with tailored properties [3].

Why 4,5-Diiodo-1H-1,2,3-triazole Cannot Be Replaced by Mono-Iodo or Non-Halogenated 1,2,3-Triazoles


Substituting 4,5-diiodo-1H-1,2,3-triazole with mono-iodinated analogs (e.g., 4-iodo-1H-1,2,3-triazole) or non-halogenated 1,2,3-triazoles fundamentally alters both its synthetic utility and its halogen bonding performance. The presence of two vicinal iodine atoms creates two adjacent σ-holes for directional non-covalent interactions, enabling cooperative halogen bonding architectures that single iodine atoms cannot support [1]. In catalysis, neutral triazole-based halogen bond donors lacking the diiodo motif are inactive in model aza-Diels–Alder reactions, whereas the corresponding diiodotriazolium salts deliver high yields [2]. For synthetic applications, N-alkylation of 4,5-diiodo-1H-1,2,3-triazole yields two distinct tautomers that can be isolated and further functionalized orthogonally—a regiochemical feature absent in mono-iodinated and non-halogenated triazoles [3].

4,5-Diiodo-1H-1,2,3-triazole: Quantitative Differentiation Evidence vs. Closest Analogs


Direct Synthetic Yield Comparison: One-Pot Synthesis of Diiodo- vs. Monoiodo-1H-1,2,3-triazole

An efficient one-pot synthetic route produces both 4-iodo-1H-1,2,3-triazole and 4,5-diiodo-1H-1,2,3-triazole from 1,2,3-triazole via sequential deprotonation and iodination. The diiodo compound is obtained in 79% isolated yield, compared to 74% for the monoiodo derivative under optimized conditions [1]. This demonstrates that the second iodination proceeds without significant yield penalty, enabling cost-effective access to the bifunctional scaffold.

Synthetic methodology Halogenation Process chemistry

Halogen Bond Donor Capacity: Diiodotriazolium vs. Monoiodotriazolium in Aza-Diels–Alder Catalysis

In the aza-Diels–Alder reaction between 2-siloxy-1,3-butadiene and N-benzylideneaniline, 5-iodo-3-methyl-1,2,3-triazolium tetrafluoroborate catalysts with bulky substituents achieve up to 99% yield [1]. The 4,5-diiodo scaffold serves as the precursor for generating these catalytically active triazolium salts. Crucially, neutral triazole-based halogen bond donors lacking the diiodo functionalization are completely inactive in this reaction, delivering no cycloadduct [2].

Organocatalysis Halogen bonding Asymmetric synthesis

Enantioselectivity Enhancement via Multiple Iodine–Halogen Interactions in Tetrakis-Iodotriazole Systems

In anion-binding-catalyzed dearomatization reactions using chiral tetrakis-iodotriazole halogen bond donors, the introduction of additional halogen–halogen interactions between the catalyst's iodotriazole arms and halogenated N-arene substrates increases enantioselectivity from 30% ee (baseline system) to up to 90% ee [1]. The 4,5-diiodo-1H-1,2,3-triazole unit provides the essential iodo-triazole moiety required for constructing these multidentate catalyst architectures.

Asymmetric catalysis Enantioselectivity Anion-binding catalysis

Tautomeric Diversity: N-Alkylation of 4,5-Diiodo-1H-1,2,3-triazole Yields Two Distinct Regioisomers

N-Alkylation of 4,5-diiodo-1H-1,2,3-triazole with methyl iodide or ethyl iodide produces two tautomeric N-alkyl products (N1- and N2-substituted), which were isolated and characterized by X-ray crystallography [1]. In contrast, N-alkylation of 4-iodo-1H-1,2,3-triazole yields a single regioisomer due to the asymmetry of the monoiodinated ring [2].

Regioselectivity Derivatization Medicinal chemistry

4,5-Diiodo-1H-1,2,3-triazole: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of High-Activity Halogen Bond Donor Catalysts for Aza-Diels–Alder Reactions

Researchers developing non-covalent organocatalysts should prioritize 4,5-diiodo-1H-1,2,3-triazole as the precursor to iodotriazolium salts, which catalyze aza-Diels–Alder reactions with yields up to 99% [1]. Neutral monoiodotriazoles lacking the diiodo scaffold are completely inactive (0% yield) in this transformation [2]. The compound's bifunctional diiodo substitution pattern is essential for generating catalytically competent halogen bond donors.

Precursor for Multidentate Chiral Halogen Bonding Catalysts

The 4,5-diiodo-1H-1,2,3-triazole core serves as the foundational iodo-triazole building block for constructing tetrakis-iodotriazole halogen bond donors used in enantioselective anion-binding catalysis. These systems achieve up to 90% ee in dearomatization reactions, a 60-percentage-point improvement over systems lacking optimized halogen–halogen interactions [3]. This makes the compound essential for asymmetric catalysis programs exploiting halogen bonding.

Divergent Scaffold for Structure–Activity Relationship Studies

Medicinal chemists conducting SAR campaigns can leverage the unique tautomeric behavior of 4,5-diiodo-1H-1,2,3-triazole: N-alkylation yields two structurally distinct regioisomers (N1- and N2-alkylated products) from a single precursor, whereas monoiodo analogs produce only one regioisomer [4]. This doubles the chemical diversity accessible per synthetic sequence and facilitates systematic exploration of substitution effects on biological activity.

Crystal Engineering and Supramolecular Halogen-Bonded Assemblies

The two vicinal iodine atoms in 4,5-diiodo-1H-1,2,3-triazolium salts enable diverse aggregation modes—including tetrameric saddle conformations and dimeric architectures—depending on the anion present [5]. This tunable supramolecular behavior, driven by directional C–I···anion halogen bonds, supports applications in crystal engineering, anion recognition, and stimuli-responsive materials where controllable solid-state packing is critical.

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